1H-Imidazol-5-yl(phenyl)methanone
Overview
Description
1H-Imidazol-5-yl(phenyl)methanone is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .
Synthesis Analysis
Imidazole was first synthesized by Heinrich Debus in 1858, and it was initially called glyoxaline because the first synthesis was made by glyoxal and ammonia . In a study, a therapeutic active Pd (ii) complex with the new (2- ((1H-benzo [d]imidazol-2-yl)methylthio)-1H-benzo [d]imidazol-5-yl) (phenyl)methanone ligand was designed in good yield .Molecular Structure Analysis
The molecular formula of 1H-Imidazol-5-yl(phenyl)methanone is C14H10N2O .Chemical Reactions Analysis
In a study, a therapeutic active Pd (ii) complex with the new (2- ((1H-benzo [d]imidazol-2-yl)methylthio)-1H-benzo [d]imidazol-5-yl) (phenyl)methanone ligand was designed in good yield .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Scientific Research Applications
Antimicrobial Applications
The imidazole core of 1H-Imidazol-5-yl(phenyl)methanone has been utilized in the synthesis of compounds with significant antimicrobial properties. These compounds have shown potential against a variety of bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of the imidazole ring contributes to the compound’s ability to interfere with the microbial cell wall synthesis or protein function, leading to its bactericidal or bacteriostatic effects.
Antitumor Activity
Imidazole derivatives, including those related to 1H-Imidazol-5-yl(phenyl)methanone, have been explored for their antitumor properties. These compounds can act as inhibitors of cancer cell proliferation and have been studied in the context of various cancers, including Hodgkin’s disease . The mechanism often involves the disruption of cell division and inducing apoptosis in tumor cells.
Drug Development Synthon
The imidazole moiety is a key synthon in drug development, serving as a building block for a range of therapeutic agents. Drugs containing the imidazole ring, such as omeprazole and pantoprazole , are widely used in treating conditions like acid reflux due to their proton pump inhibitory action .
Anti-inflammatory and Analgesic Properties
Compounds with the imidazole structure have been reported to exhibit anti-inflammatory and analgesic activities. This makes them valuable in the development of new medications for the treatment of chronic inflammatory diseases and pain management .
Dye Sensitizer for Solar Cells
Imidazole-based compounds have found applications in dye-sensitized solar cells (DSSC). They can act as chromophores, absorbing light and transferring electrons to the semiconductor, thus playing a crucial role in the conversion of solar energy into electricity .
Fluorescent Sensors and Probes
The structural flexibility of imidazole derivatives allows for the design of fluorescent sensors and probes. These compounds can be used to detect ions or molecules, serving as tools in biological research and diagnostics .
Coordination Chemistry and Metal Complexes
Imidazole rings can act as ligands in coordination chemistry, forming complexes with metals. These complexes have diverse applications, including catalysis, material science, and therapeutic agents .
Antioxidant Properties
Research has indicated that imidazole derivatives can exhibit antioxidant properties, which are beneficial in combating oxidative stress-related diseases. The antioxidant activity is attributed to the imidazole ring’s ability to scavenge free radicals .
Future Directions
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc . Therefore, the future directions of 1H-Imidazol-5-yl(phenyl)methanone could involve further exploration of its potential applications in drug development .
properties
IUPAC Name |
1H-imidazol-5-yl(phenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c13-10(9-6-11-7-12-9)8-4-2-1-3-5-8/h1-7H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DECHVIXTYBTMBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CN=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10339419 | |
Record name | 1H-Imidazol-5-yl(phenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10339419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
25.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24808416 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1H-Imidazol-5-yl(phenyl)methanone | |
CAS RN |
61985-32-8 | |
Record name | 1H-Imidazol-5-yl(phenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10339419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1H-imidazol-4-yl)(phenyl)methanone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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